molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B2432245
CAS No.: 1824131-47-6
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-UHFFFAOYSA-N
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Description

It serves as an important energy source for the brain during periods of fasting or low carbohydrate intake.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetoacetate derivatives.

    Reduction: Reduction reactions can convert it into hydroxybutyrate.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Acetoacetate derivatives.

    Reduction: Hydroxybutyrate.

    Substitution: Various substituted acetoacetate compounds.

Scientific Research Applications

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in metal-organic frameworks for CO2 adsorption.

    Biology: Studied for its role in metabolic pathways and energy production during fasting.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as an energy source for the brain.

    Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role in metabolic pathways. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism and ketogenesis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but used primarily as a photoinitiator in polymer synthesis.

    4-Hydroxy-2-quinolones: Share the hydroxy and ketone functional groups but differ in their core structure and applications.

Uniqueness

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its role as a ketone body and its involvement in energy metabolism. Its ability to serve as an energy source during fasting distinguishes it from other similar compounds.

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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